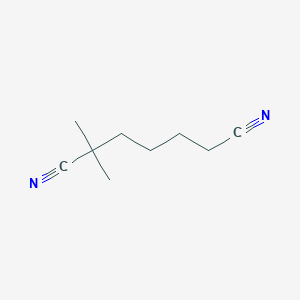

2,2-Dimethylheptanedinitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Effects of Fuel Properties on Combustion and Emissions

This study investigates the effects of different fuel properties on combustion and emissions in a diesel engine, specifically focusing on the blending of various compounds with diesel fuel, including n-heptane and dimethylfuran (DMF) derivatives. The research highlights how the cetane number and the presence of oxygen within the fuel blend can influence combustion processes and emissions, such as soot and NOx. Although not directly related to 2,2-Dimethylheptanedinitrile, understanding the impact of molecular structure on fuel properties and emissions can provide insights into potential applications for similar compounds in fuel formulations (Haifeng Liu et al., 2013).

Acid-Amide Intermolecular Hydrogen Bonding

This research explores the hydrogen bonding interactions between acid and amide groups in a specific compound, demonstrating the importance of such interactions in molecular recognition and dimer formation. Although the study focuses on a different compound (2,2-dimethylbutynoic acid with a pyridone terminus), it underlines the significance of hydrogen bonding in the design of molecular structures with specific properties, potentially relevant to the study and application of 2,2-Dimethylheptanedinitrile in materials science or pharmaceuticals (P. Wash et al., 1997).

Adsorption and Photocatalyzed Oxidation of Methylated Arsenic Species

The study on the adsorption and photocatalytic degradation of methylated arsenic compounds over TiO2 surfaces may offer insights into environmental applications of 2,2-Dimethylheptanedinitrile, should it possess similar reactivity or application potential in environmental remediation technologies. This research demonstrates how specific compounds can be degraded under photocatalytic conditions, potentially relevant for the degradation or transformation of various organic compounds in environmental settings (T. Xu et al., 2007).

Review on the Synthesis of Dimethyl Carbonate

While not directly related to 2,2-Dimethylheptanedinitrile, this review discusses the synthesis of dimethyl carbonate (DMC), highlighting various industrial routes and the challenges and opportunities in DMC production. Insights into catalysis, environmental friendliness, and efficiency in the synthesis processes might provide relevant information for the synthesis or application of 2,2-Dimethylheptanedinitrile in chemical manufacturing or as a potential solvent or reagent (Hong-Zi Tan et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,2-dimethylheptanedinitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-9(2,8-11)6-4-3-5-7-10/h3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTKLUZXRGCJAAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCCC#N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethylheptanedinitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-fluorobenzyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2768922.png)

![8-(2,3-dimethylphenyl)-3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2768924.png)

![2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2768928.png)

![N-(2-chloro-4-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2768934.png)

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2768940.png)

![4-[[2-(6-Cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B2768942.png)